3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Overview
Description
The compound “3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone” is also known as Odevixibat . It is an orally active, potent and selective ileal bile acid transporter (IBAT; ASBT; SLC10A2) inhibitor .
Synthesis Analysis
The synthesis of similar compounds involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The 2-(3,4–dichlorobenzyl)-1H-benzimidazole was synthesized by direct condensation of carboxylic acids with benzene-1,2-diamine catalyst by boron acid .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . The unit cell of a similar compound has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include direct ammoxidation of 2,4-dichlorobenzyl chloride . A novel route to synthesize 2,5-dichlorobenzonitrile was developed, and 2,5-dichlorobenzonitrile was obtained in good yield by subsequent ammoxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 209.46 . The unit cell of a similar compound has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .Scientific Research Applications
Structural and Physical Studies
- X-ray Diffraction and Spectroscopy : Various 3-hydroxy-4-pyridinone derivatives, similar to the specified compound, have been studied through single-crystal X-ray diffraction, mass spectrometry, infrared, and proton NMR spectroscopies. These studies provide detailed insights into their physical and structural properties (Nelson et al., 1988).
Coordination Chemistry and Complex Formation
- Coordination Compounds with Metal Ions : Research on 3-hydroxy-4-pyridinone derivatives includes the synthesis of coordination compounds with metals like aluminum, gallium, and indium, exploring their potential applications in various fields (Zhang et al., 1991).
Chemical Synthesis and Modification
- Synthesis of Derivatives : Synthesis techniques for creating lipophilic 3-hydroxy-4-pyridinone derivatives have been explored, highlighting the versatility and adaptability of these compounds in different chemical contexts (Liu et al., 1995).
Applications in Neurodegenerative Diseases
- Alzheimer's Therapy Agents : Some 3-hydroxy-4-pyridinone derivatives are being investigated for their potential use in treating neurodegenerative diseases like Alzheimer's. Their properties as metal chelators and antioxidants make them attractive therapeutic agents (Scott et al., 2011).
Analytical and Spectroscopic Characterization
- Spectroscopic Analysis of Metal Complexes : Studies have been conducted on the spectroscopic and potentiometric characterization of metal complexes formed by 3-hydroxy-4-pyridinones. Such research is critical in understanding the interaction between these compounds and various metal ions (Rangel et al., 2006).
Exploration of Biological Activities
- Potential Analgesic Agents : Certain 4(1H)-pyridinone derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promising results compared to traditional pain relief medications (Aytemir et al., 1999).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with indole and benzimidazole scaffolds, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, or proteins within the body.
Mode of Action
The compound’s interaction with its targets could result in a variety of changes, such as the inhibition or activation of certain biochemical processes. For example, some compounds might inhibit the activity of certain enzymes, thereby affecting the metabolic processes that these enzymes are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of certain functional groups could affect how it is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antiviral activity, it might prevent the replication of viruses within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(3-methylsulfanylphenyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c1-25-15-4-2-3-14(11-15)22-8-7-18(23)16(19(22)24)9-12-5-6-13(20)10-17(12)21/h2-8,10-11,23H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGUHJNJTYKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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